molecular formula C8H7ClO4S2 B2676939 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide CAS No. 208643-45-2

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide

Cat. No.: B2676939
CAS No.: 208643-45-2
M. Wt: 266.71
InChI Key: OTTLGROTQDMDSE-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide is a chemical compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide typically involves the sulfonation of 2,3-dihydrobenzo[b]thiophene followed by chlorination. One common method is the reaction of 2,3-dihydrobenzo[b]thiophene with sulfur trioxide to introduce the sulfonyl group, followed by treatment with thionyl chloride to form the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide has significant applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene-1,1-dioxide: Lacks the sulfonyl chloride group but shares the benzothiophene core structure.

    Benzo[b]thiophene-2-sulfonyl chloride: Similar sulfonyl chloride functionality but differs in the position of the sulfonyl group.

    2,3-Dihydrobenzo[b]thiophene-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.

Uniqueness

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide is unique due to its specific sulfonyl chloride functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTLGROTQDMDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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